molecular formula C17H19N3O2 B2995751 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide CAS No. 2034470-58-9

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide

Cat. No.: B2995751
CAS No.: 2034470-58-9
M. Wt: 297.358
InChI Key: QSYJVBQTQZJHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[c]pyridazin core, a bicyclic system with a ketone group at position 3, and an ethyl linker terminating in a phenylacetamide moiety. The cyclopenta[c]pyridazin scaffold is known for conformational rigidity, which may enhance target binding specificity in medicinal chemistry applications.

Properties

IUPAC Name

N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-16(11-13-5-2-1-3-6-13)18-9-10-20-17(22)12-14-7-4-8-15(14)19-20/h1-3,5-6,12H,4,7-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYJVBQTQZJHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.

Mode of Action

The compound is designed to inhibit the activity of RIP1 kinase. By binding to the kinase, it prevents the enzyme from performing its function, thereby disrupting the biochemical processes that depend on this enzyme.

Pharmacokinetics

It is mentioned that the compound possesses moderate rip1 kinase inhibitory activity and p-gp mediated efflux, which could influence its bioavailability and distribution within the body.

Biological Activity

N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural attributes, including a cyclopenta[c]pyridazine moiety and a phenylacetamide group, suggest various biological activities. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Structural Characteristics

The compound can be characterized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₄H₁₈N₂O₂
Molecular Weight 246.31 g/mol
CAS Number Not specified

The structural features of this compound may enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Cell Viability Assays : Compounds exhibiting similar structural motifs were tested against A549 human lung adenocarcinoma cells. Results indicated that certain derivatives significantly reduced cell viability compared to control treatments (cisplatin) .
  • Mechanism of Action : The mechanism behind the anticancer properties may involve apoptosis induction and inhibition of cell proliferation pathways. For example, compounds with free amino groups demonstrated more potent activity than those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial efficacy of related compounds was evaluated against multidrug-resistant pathogens. The findings suggest that structural modifications can enhance antimicrobial properties:

  • Pathogen Resistance : Compounds were tested against strains like Klebsiella pneumoniae and Staphylococcus aureus. Notably, certain derivatives showed significant activity against these resistant strains .

Interaction Studies

Understanding the binding affinity of this compound to target proteins is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are recommended for future studies .

Case Study 1: Anticancer Efficacy in A549 Cells

A study investigated the effects of this compound on A549 cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
  • Results : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Properties Against Resistant Strains

Another study focused on the antimicrobial activity of derivatives similar to this compound:

  • Methodology : Screening against clinically relevant pathogens was performed.
  • Results : Certain derivatives exhibited potent antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[2-(2-trifluoromethyl-benzimidazol-1-yl)-ethyl]-acetamide ()
  • Structural Difference : The core is expanded to a cyclohepta[c]pyridazin system (7-membered ring vs. 5-membered in the target compound).
  • The trifluoromethyl-benzimidazole substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility compared to the phenylacetamide group .
N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide ()
  • Structural Difference : The ethyl linker is replaced with a propanamide chain, and the terminal group is an indazole (bicyclic aromatic system).

Substituent Variations

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (, Compound 12)
  • Structural Difference : The cyclopenta[c]pyridazin core is replaced with a benzothiazole ring.
  • Impact : Benzothiazoles are associated with diverse bioactivities (e.g., kinase inhibition). The trifluoromethyl group enhances lipophilicity and may improve blood-brain barrier penetration relative to the target compound’s phenyl group .
2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide ()
  • Structural Difference : Terminal substituent is a pyrazine ring (small heterocycle).
N-(2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide ()
  • Structural Difference : Acetamide is replaced with a methanesulfonamide group attached to a trifluoromethylphenyl ring.
  • Impact : Sulfonamides are strongly electron-withdrawing, altering electronic distribution and possibly enhancing interactions with charged residues in target proteins. The higher molecular weight (401.4 g/mol) may reduce bioavailability .

Structure-Activity Relationship (SAR) Trends

Feature Target Compound Analogs (Key Differences) Potential SAR Impact
Core Ring Size 5-membered cyclopenta[c]pyridazin 7-membered cyclohepta[c]pyridazin Larger core may reduce binding specificity.
Terminal Group Phenylacetamide Trifluoromethyl-benzimidazole , Indazole , Pyrazine Hydrophobic groups enhance membrane permeability; polar groups improve solubility.
Linker Ethyl Propanamide , Methanesulfonamide Longer linkers increase flexibility; sulfonamides alter electronic properties.

Physicochemical Properties

  • Molecular Weight : Ranges from 285.3 g/mol (pyrazine derivative, ) to 401.4 g/mol (sulfonamide, ). Higher weights may limit oral bioavailability.
  • Lipophilicity : Trifluoromethyl and benzothiazole groups (–4) increase logP values, favoring CNS penetration but risking solubility issues.

Q & A

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize cell passage numbers, serum batch, and incubation times. Use robotic liquid handlers for plate preparation to minimize pipetting errors. Include intra- and inter-assay controls. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with metadata documenting experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.